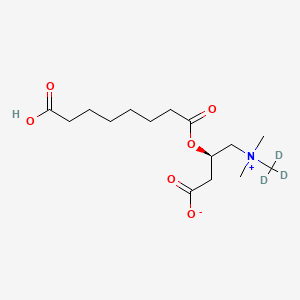
N6-AcryloylIbrutinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-AcryloylIbrutinib: is a derivative of Ibrutinib, a small molecule drug known for its potent inhibition of Bruton’s tyrosine kinase (BTK). This compound is designed to enhance the therapeutic properties of Ibrutinib by introducing an acryloyl group at the N6 position. The modification aims to improve the compound’s pharmacokinetic properties and its ability to target specific molecular pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N6-AcryloylIbrutinib involves multiple steps, starting from commercially available Ibrutinib. The key step is the introduction of the acryloyl group at the N6 position. This is typically achieved through a nucleophilic substitution reaction where the N6 position of Ibrutinib is activated, followed by the addition of acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of this compound is typically achieved through column chromatography, followed by recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N6-AcryloylIbrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, where nucleophiles like amines or thiols replace the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dichloromethane, triethylamine.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the acryloyl group.
Wissenschaftliche Forschungsanwendungen
N6-AcryloylIbrutinib has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of novel BTK inhibitors with enhanced properties.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving BTK.
Medicine: Investigated for its potential in treating B-cell malignancies, autoimmune diseases, and other conditions where BTK plays a critical role.
Industry: Utilized in the development of targeted therapies and as a tool compound in drug discovery programs.
Wirkmechanismus
N6-AcryloylIbrutinib exerts its effects by irreversibly binding to the cysteine residue C481 in the active site of BTK. This covalent bond formation leads to sustained inhibition of BTK enzymatic activity, thereby blocking the B-cell receptor pathway. The inhibition of this pathway results in the suppression of B-cell proliferation and survival, making it effective in treating B-cell cancers and other related diseases .
Vergleich Mit ähnlichen Verbindungen
Ibrutinib: The parent compound, known for its BTK inhibition.
Acalabrutinib: Another BTK inhibitor with a different molecular structure.
Zanubrutinib: A BTK inhibitor with improved selectivity and fewer off-target effects.
Uniqueness of N6-AcryloylIbrutinib: this compound stands out due to the introduction of the acryloyl group, which enhances its pharmacokinetic properties and potentially improves its efficacy and safety profile compared to other BTK inhibitors. This modification allows for better targeting of specific molecular pathways, making it a promising candidate for further development in therapeutic applications.
Eigenschaften
Molekularformel |
C28H26N6O3 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
N-[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C28H26N6O3/c1-3-23(35)31-27-25-26(19-12-14-22(15-13-19)37-21-10-6-5-7-11-21)32-34(28(25)30-18-29-27)20-9-8-16-33(17-20)24(36)4-2/h3-7,10-15,18,20H,1-2,8-9,16-17H2,(H,29,30,31,35)/t20-/m1/s1 |
InChI-Schlüssel |
MEPHIAOJXIXZOG-HXUWFJFHSA-N |
Isomerische SMILES |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)[C@@H]3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Kanonische SMILES |
C=CC(=O)NC1=C2C(=NN(C2=NC=N1)C3CCCN(C3)C(=O)C=C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
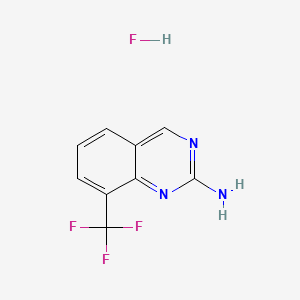
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
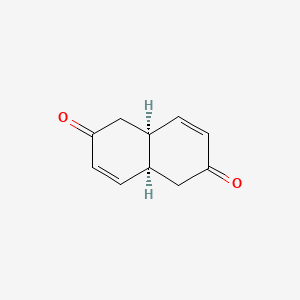
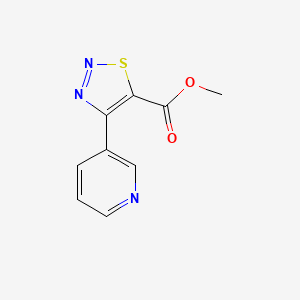

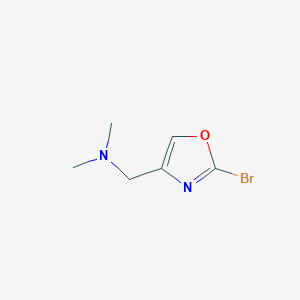
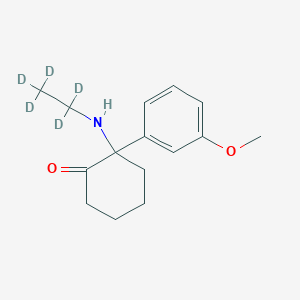
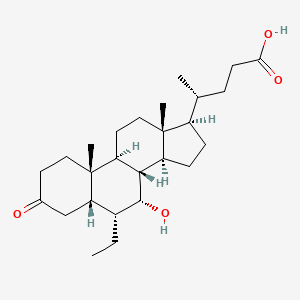
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
